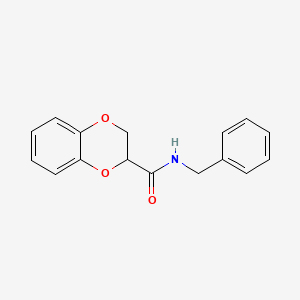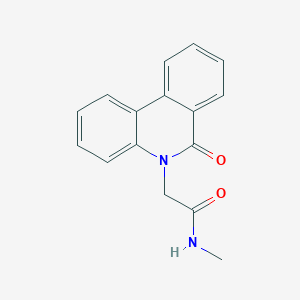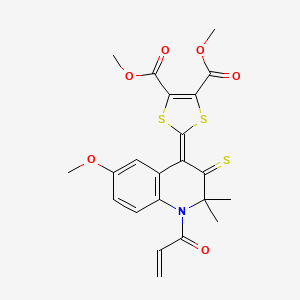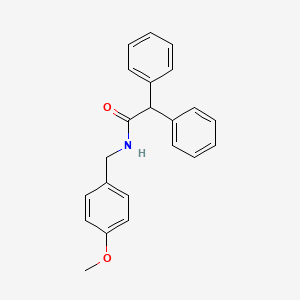![molecular formula C17H21ClN4O2 B5148451 5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as TAK-915 and is being studied for its ability to modulate the activity of GABA-A receptors in the brain.
Mécanisme D'action
TAK-915 is a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors. GABA-A receptors are ion channels that are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of these receptors, TAK-915 is believed to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has a number of biochemical and physiological effects in the brain. It has been shown to increase the binding of GABA to GABA-A receptors, increase the opening of chloride ion channels, and enhance the inhibitory effects of GABA on neuronal activity. These effects are believed to contribute to the anxiolytic and sedative effects of TAK-915.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-915 is its high selectivity for GABA-A receptors. This means that it has minimal effects on other neurotransmitter systems, which reduces the risk of side effects. However, one of the limitations of TAK-915 is its relatively short half-life, which makes it difficult to administer in a clinical setting.
Orientations Futures
There are several future directions for the research on TAK-915. One area of interest is the potential use of TAK-915 in the treatment of insomnia. It is believed that TAK-915 may be able to promote sleep by reducing anxiety and promoting relaxation. Another area of interest is the potential use of TAK-915 in the treatment of addiction. It is believed that TAK-915 may be able to reduce drug cravings and withdrawal symptoms by modulating the activity of GABA-A receptors in the brain.
Conclusion:
TAK-915 is a promising compound that has the potential to be used in the treatment of various neurological and psychiatric disorders. Its ability to modulate the activity of GABA-A receptors in the brain makes it a promising candidate for the treatment of anxiety, depression, and insomnia. While there are still limitations to its use, further research into the potential therapeutic applications of TAK-915 is warranted.
Méthodes De Synthèse
The synthesis of TAK-915 is a complex process that involves multiple steps. The first step involves the reaction of 3-chloro-4-methoxybenzylamine with 2-methyl-3(2H)-pyridazinone to form an intermediate compound. This intermediate is then reacted with piperazine to yield the final product, TAK-915.
Applications De Recherche Scientifique
TAK-915 is being studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and insomnia. It is believed that TAK-915 works by modulating the activity of GABA-A receptors in the brain, which are known to play a key role in regulating anxiety and other emotional states.
Propriétés
IUPAC Name |
5-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-20-17(23)10-14(11-19-20)22-7-5-21(6-8-22)12-13-3-4-16(24-2)15(18)9-13/h3-4,9-11H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRJHJUMGVIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)
![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)
![methyl 2-[(3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B5148391.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5148424.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)

![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)

